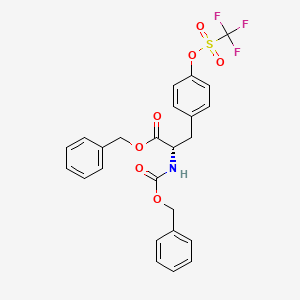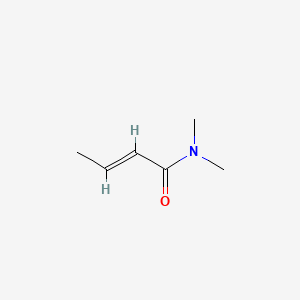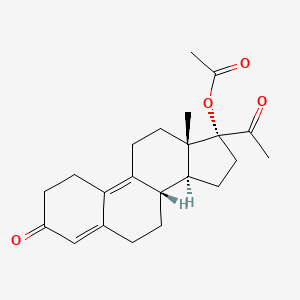
Cbz-L-Tyrosinbenzylestertriflat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like (S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate trifluoromethanesulfonate often involves multiple steps, including protection and deprotection of functional groups, activation of intermediates, and coupling reactions. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds have been synthesized through methods involving trifluoromethanesulfonic anhydride or triflates as activating agents or intermediates in the synthesis of glycosides and other complex molecules (Crich & Smith, 2000).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic techniques like NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state structures. These techniques allow for the determination of the molecular geometry, the state of functional groups, and the stereochemistry of the molecule. Although specific studies on the molecular structure analysis of (S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate trifluoromethanesulfonate are not available, general principles of structure determination apply to this compound as well.
Chemical Reactions and Properties
The chemical properties of (S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate trifluoromethanesulfonate are influenced by the presence of functional groups such as the benzyloxy carbonyl group, amino group, and the trifluoromethanesulfonate moiety. These groups can participate in various chemical reactions, including nucleophilic substitutions, eliminations, and additions. The trifluoromethanesulfonate group, in particular, is known for its role in activating substrates for nucleophilic attack and can be involved in the synthesis of glycosides and other coupling reactions (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystallinity of (S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate trifluoromethanesulfonate depend on its molecular structure. The presence of polar functional groups and the overall molecular geometry affect these properties significantly. While specific data on this compound are not provided, compounds with similar structural features exhibit varied solubility in organic solvents and water, influenced by the hydrophobic and hydrophilic balance within the molecule.
Chemical Properties Analysis
The chemical properties of (S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate trifluoromethanesulfonate, such as reactivity towards acids, bases, nucleophiles, and electrophiles, are shaped by its functional groups. The compound's behavior in chemical reactions, including stability under different conditions and reactivity profiles, would be critical for its applications in synthetic chemistry. The trifluoromethanesulfonate group, for instance, is known for its excellent leaving group ability, facilitating various substitution reactions (Crich & Smith, 2000).
Wissenschaftliche Forschungsanwendungen
Schutz von Carbonsäuren
Benzylester, wie z. B. Cbz-L-Tyrosinbenzylestertriflat, werden in der organischen Chemie häufig als Schutzgruppen für Carbonsäuren verwendet {svg_1}. Sie sorgen für Stabilität während Reaktionen und können selektiv entfernt werden, wenn sie nicht mehr benötigt werden {svg_2}.
Veresterungsreaktionen
this compound kann Veresterungsreaktionen zwischen 2-Benzyloxy-1-methylpyridiniumtriflat und Carbonsäuren vermitteln {svg_3}. Dieser Prozess wird nicht von Alkoholen, Phenolen, Amiden und anderen empfindlichen Funktionalitäten beeinflusst {svg_4}.
Entschützung
Die Entschützung von Benzyl- und Allylgruppen kann unter milden, neutralen Bedingungen durch die in situ-Erzeugung von molekularem Wasserstoff erreicht werden {svg_5}. Dieser Prozess beinhaltet die Zugabe von Triethylsilan zu Palladium auf Kohle {svg_6}.
Biokatalytische Derivatisierung
Neuere Fortschritte in der biokatalytischen Derivatisierung von L-Tyrosin, einer Verbindung, die eng mit this compound verwandt ist, wurden berichtet {svg_7}. Enzymatische Biokatalysatoren können verwendet werden, um Chemikalien wie L-3,4-Dihydroxyphenylalanin, Tyramin, 4-Hydroxyphenylbrenztraubensäure und Benzylisoquinolin-Alkaloide herzustellen {svg_8}.
Industrielle Anwendungen
Derivate von L-Tyrosin, einschließlich this compound, werden in der pharmazeutischen, Lebensmittel- und Kosmetikindustrie weit verbreitet {svg_9}. Sie können zur Herstellung einer Vielzahl von hochwertigen Chemikalien verwendet werden, wie z. B. ungesättigten aromatischen Verbindungen, α-Hydroxysäuren und aromatischen Alkoholen {svg_10}.
Zukunftsperspektiven
Es werden laufende Forschungen zur enzymatischen Produktion von L-Tyrosinderivaten durchgeführt {svg_11}. Dieses Forschungsgebiet verspricht die Entwicklung neuer industrieller Anwendungen von Verbindungen wie this compound {svg_12}.
Eigenschaften
IUPAC Name |
benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO7S/c26-25(27,28)37(32,33)36-21-13-11-18(12-14-21)15-22(23(30)34-16-19-7-3-1-4-8-19)29-24(31)35-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,29,31)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJKKOIYOSXFZ-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




